molecular formula C26H27NO6S B280998 Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate

Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B280998
M. Wt: 481.6 g/mol
InChI Key: GUIMKLRBGWNPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate, also known as EAPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EAPN is a naphthofuran derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate involves its ability to inhibit the activity of specific enzymes, including carbonic anhydrase and acetylcholinesterase. Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a crucial role in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, its ability to regulate acid-base balance in the body, and its ability to regulate neurotransmitter activity in the brain. Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages of Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is its ability to inhibit the activity of specific enzymes, which makes it a useful tool for investigating enzyme activity. However, one of the limitations of Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate, including its potential as a drug delivery system, its potential as an anticancer and antitumor agent, and its potential for the treatment of neurological disorders. Further research is needed to investigate the safety and efficacy of Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate in these applications. Additionally, the development of new synthesis methods for Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate could lead to the discovery of new compounds with improved properties.

Synthesis Methods

The synthesis of Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been achieved using different methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and the Pd-catalyzed coupling reaction. The most efficient method for the synthesis of Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate involves the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-2-propylnaphtho[1,2-b]furan-3-carboxylic acid with 4-ethoxyaniline and potassium carbonate in the presence of palladium catalyst and triphenylphosphine.

Scientific Research Applications

Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been investigated for its potential as an anticancer and antitumor agent due to its ability to inhibit the growth of cancer cells. In biochemistry, Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been studied for its mechanism of action and its ability to inhibit the activity of specific enzymes. In pharmacology, Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

Molecular Formula

C26H27NO6S

Molecular Weight

481.6 g/mol

IUPAC Name

ethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C26H27NO6S/c1-4-9-23-24(26(28)32-6-3)21-16-22(19-10-7-8-11-20(19)25(21)33-23)27-34(29,30)18-14-12-17(13-15-18)31-5-2/h7-8,10-16,27H,4-6,9H2,1-3H3

InChI Key

GUIMKLRBGWNPPE-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OCC)C(=O)OCC

Canonical SMILES

CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OCC)C(=O)OCC

Origin of Product

United States

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